Pyridin-3-yl Carbonyl vs Aromatic Substituents
The target compound is distinguished from its closest commercially available analogs, (3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034241-73-9) and o-Tolyl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, by its pyridin-3-yl carbonyl substituent. This introduces an additional hydrogen bond acceptor (the pyridine nitrogen) and alters the electronic character from a hydrophobic aromatic system to a hydrophilic, electron-deficient heterocycle [1].
| Evidence Dimension | Carbonyl Substituent Identity and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | Nicotinoyl (pyridin-3-yl); 3 H-bond acceptors from substituent alone (carbonyl oxygen + pyridine nitrogen + pyridine ring π-system) |
| Comparator Or Baseline | Comparator 1 (CAS 2034241-73-9): 3-Bromophenyl, 1 H-bond acceptor (carbonyl oxygen). Comparator 2: o-Tolyl (2-methylphenyl), 1 H-bond acceptor (carbonyl oxygen) |
| Quantified Difference | Net increase of 2 H-bond acceptors in the target substituent compared to both aromatic hydrocarbon comparators. |
| Conditions | Structural analysis based on molecular formulas C16H14F3N3O2 (Target) vs C17H14BrF3N2O2 (Comp. 1) and C18H17F3N2O2 (Comp. 2) |
Why This Matters
For procurement in an SAR or library screening program, this difference directly translates to a distinct interaction fingerprint; selecting a comparator would test a different pharmacophore hypothesis and potentially miss targets requiring a heteroaryl carbonyl interaction.
- [1] MolAid. (2025). o-Tolyl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone - Computed Physicochemical Properties. Available at: https://www.molaid.com/ View Source
